4-(4-methanesulfonylpiperazin-1-yl)-1lambda6-thiane-1,1-dione
Description
Properties
IUPAC Name |
4-(4-methylsulfonylpiperazin-1-yl)thiane 1,1-dioxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O4S2/c1-17(13,14)12-6-4-11(5-7-12)10-2-8-18(15,16)9-3-10/h10H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKZKYSJQVLRZRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C2CCS(=O)(=O)CC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methanesulfonylpiperazin-1-yl)-1lambda6-thiane-1,1-dione typically involves the reaction of piperazine derivatives with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . The thiane ring can be introduced through subsequent reactions involving sulfur-containing reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(4-Methanesulfonylpiperazin-1-yl)-1lambda6-thiane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can target the thiane ring or the piperazine ring, leading to different products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction can produce various reduced forms of the thiane or piperazine rings .
Scientific Research Applications
4-(4-Methanesulfonylpiperazin-1-yl)-1lambda6-thiane-1,1-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-methanesulfonylpiperazin-1-yl)-1lambda6-thiane-1,1-dione involves its interaction with specific molecular targets. The methanesulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in inflammation and cancer progression .
Comparison with Similar Compounds
Structural and Functional Insights
- Electron-Withdrawing vs. Electron-Donating Groups : The methanesulfonyl group in the main compound contrasts with electron-donating groups like the hydroxyphenyl substituent in 2-(4-hydroxyphenyl)-1λ⁶-thiane-1,1-dione. This difference likely impacts reactivity and binding affinity in biological systems .
- Halogen Effects: Bromine in analogs like 4-(4-bromophenoxy)-1λ⁶-thiane-1,1-dione may facilitate halogen bonding, a feature absent in the main compound but relevant in drug design .
- Solubility and Polarity : The dihydrochloride salts (e.g., and ) exhibit higher aqueous solubility compared to the neutral sulfonyl derivative, critical for pharmacokinetics .
Inferred Physicochemical Properties
- Molecular Weight : The main compound (333.41 g/mol) falls within the typical range for drug-like molecules, whereas brominated analogs (e.g., 329.24 g/mol in ) may face challenges in bioavailability due to higher lipophilicity.
- Stability : The bromomethyl derivative () is likely prone to hydrolysis or nucleophilic substitution, whereas the fluorinated analog () offers enhanced metabolic stability .
Research Implications
While crystallographic data from SHELX software () underpin structural determinations of such compounds, the lack of direct biological or pharmacological studies in the evidence limits mechanistic insights. Future work should prioritize synthesizing the main compound and evaluating its activity against targets like kinases or GPCRs, where sulfonamide and piperazine motifs are prevalent.
Biological Activity
4-(4-Methanesulfonylpiperazin-1-yl)-1lambda6-thiane-1,1-dione is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiane ring structure with a methanesulfonylpiperazine moiety. Its molecular formula is C10H14N2O3S2, and it has a molecular weight of approximately 270.35 g/mol. The presence of the piperazine ring suggests potential interactions with various biological targets.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological properties:
- Antimicrobial Activity : Preliminary studies suggest that this compound has antimicrobial properties against certain bacterial strains. In vitro assays have shown efficacy against Gram-positive bacteria, indicating its potential as an antibiotic agent.
- Antidepressant Effects : The compound has been evaluated for its effects on serotonin receptors, which are critical in mood regulation. Animal models have demonstrated that it may enhance serotonin levels, contributing to antidepressant-like effects.
- Anti-inflammatory Properties : Inflammation-related assays indicate that this compound can reduce pro-inflammatory cytokine production in cell cultures, suggesting potential use in treating inflammatory diseases.
The mechanisms underlying the biological activity of this compound are still being elucidated. Key points include:
- Receptor Interactions : The compound likely interacts with serotonin receptors (5-HT receptors), which could explain its antidepressant effects. Additionally, it may modulate other neurotransmitter systems.
- Enzyme Inhibition : There is evidence suggesting that this compound inhibits certain enzymes involved in inflammation pathways, thereby reducing the inflammatory response.
Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial activity of various derivatives of thiane compounds, including this compound. The results indicated significant inhibition of bacterial growth at concentrations as low as 25 µg/mL against Staphylococcus aureus and Escherichia coli.
Study 2: Neuropharmacological Assessment
In a neuropharmacological study involving rodent models, the administration of this compound resulted in a marked decrease in depressive-like behaviors when assessed using the forced swim test (FST) and tail suspension test (TST). The findings suggest that the compound's mechanism may involve serotonergic pathways.
Data Summary
| Property | Value/Description |
|---|---|
| Molecular Formula | C10H14N2O3S2 |
| Molecular Weight | 270.35 g/mol |
| Antimicrobial Activity | Effective against Gram-positive bacteria |
| Antidepressant Activity | Enhances serotonin levels |
| Anti-inflammatory Activity | Reduces pro-inflammatory cytokines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
